molecular formula C9H14O B15328218 Nona-3,6-dienal

Nona-3,6-dienal

Cat. No.: B15328218
M. Wt: 138.21 g/mol
InChI Key: FIDBXHOCOXRPRO-FZWLCVONSA-N
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Description

Nona-3,6-dienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two double bonds in its structure. This compound is known for its distinctive odor, which is often described as cucumber-like. This compound is used in various applications, including flavoring agents and fragrance formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-3,6-dienal can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes. For instance, the reaction between 3-buten-2-one and 2-butenal under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of corresponding alcohols. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nona-3,6-dienal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Nonanoic acid.

    Reduction: Nona-3,6-dienol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Nona-3,6-dienal has several scientific research applications:

Mechanism of Action

The mechanism of action of nona-3,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts, which may alter the function of the target molecules. The pathways involved include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2,6-Nonadienal: Another aldehyde with a similar structure but different double bond positions.

    Nonanal: A saturated aldehyde with no double bonds.

    Hexanal: A shorter chain aldehyde with a similar functional group.

Uniqueness

Nona-3,6-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. Compared to other similar compounds, it has a more pronounced cucumber-like odor, making it particularly valuable in flavor and fragrance applications .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3E,6E)-nona-3,6-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6+

InChI Key

FIDBXHOCOXRPRO-FZWLCVONSA-N

Isomeric SMILES

CC/C=C/C/C=C/CC=O

Canonical SMILES

CCC=CCC=CCC=O

Origin of Product

United States

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